molecular formula C8H13ClN2O B11732077 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine hydrochloride

2-Methoxy-1-(pyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B11732077
M. Wt: 188.65 g/mol
InChI Key: LFQPQRBPIFHJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-(pyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with methoxyamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(pyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Methoxy-1-(pyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a histamine agonist, selectively targeting the H1 subtype of histamine receptors. This interaction can modulate various physiological responses, including inflammatory and allergic reactions .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-methoxy-1-pyridin-2-ylethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-11-6-7(9)8-4-2-3-5-10-8;/h2-5,7H,6,9H2,1H3;1H

InChI Key

LFQPQRBPIFHJHL-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=CC=N1)N.Cl

Origin of Product

United States

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